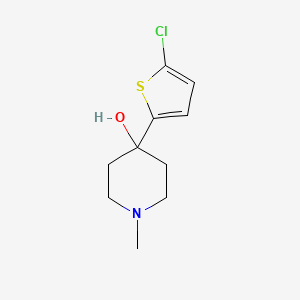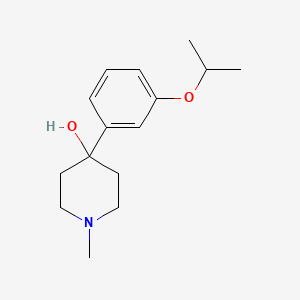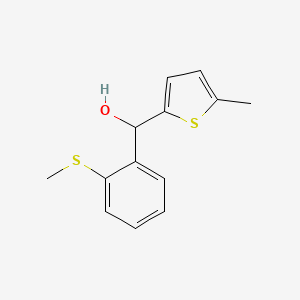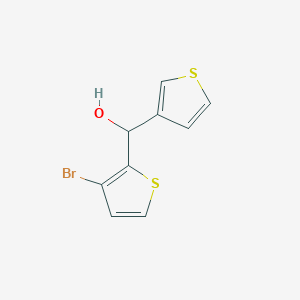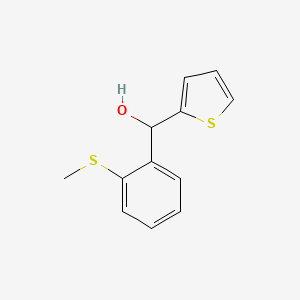
2-Methylthiophenyl-(2-thienyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthiophenyl-(2-thienyl)methanol is a specialized organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with a methyl group and a hydroxyl group attached to a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenyl-(2-thienyl)methanol typically involves the following steps:
Formation of 2-Methylthiophene: This can be achieved through the reaction of thiophene with methyl iodide in the presence of a strong base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a Grignard reaction, where 2-Methylthiophene is reacted with magnesium in anhydrous ether to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of the 2-Methylthiophene derivative with 2-thiophenemethanol under specific reaction conditions, often using a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reagents and reaction parameters is common in large-scale synthesis.
化学反应分析
Types of Reactions: 2-Methylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the double bonds in the thiophene ring.
Substitution: The methyl group and the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions, often requiring a catalyst like palladium or nickel.
Major Products Formed:
Oxidation: 2-Methylthiophenyl-(2-thienyl)ketone or 2-Methylthiophenyl-(2-thienyl)carboxylic acid.
Reduction: 2-Methylthiophene derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methylthiophenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 2-Methylthiophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
相似化合物的比较
2-Methylthiophenyl-(2-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
2-Methylthiophene: Lacks the hydroxyl group.
2-Thiophenemethanol: Lacks the methyl group.
2,5-Dimethylthiophene: Has additional methyl groups on the thiophene ring.
属性
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBJOAKYYYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941662.png)
![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)
